3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-
Description
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine is a complex organic compound with the molecular formula C25H24N2. It is known for its unique structural features, which include a pyridine ring substituted with a naphthalene moiety and diethylamine groups.
Properties
CAS No. |
612086-28-9 |
|---|---|
Molecular Formula |
C25H24N2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)22-16-21(17-26-18-22)25-23-13-9-8-12-20(23)14-15-24(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChI Key |
CWZVKKPMOUEJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CN=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through Friedel-Crafts acylation.
Pyridine Ring Formation: The naphthalene derivative is then subjected to a cyclization reaction to form the pyridine ring.
Introduction of Diethylamine Groups: Finally, the diethylamine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring’s nitrogen atom facilitates oxidation under specific conditions. For this compound:
-
N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, altering electronic properties for further functionalization .
-
Side-chain oxidation : The diethylamine group may undergo oxidative dealkylation in the presence of strong oxidizers like KMnO₄ or CrO₃, yielding secondary or primary amines .
Key Conditions :
| Reagent | Temperature | Solvent | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | 25°C | EtOH | N-oxide | ~60% |
| mCPBA | 0°C → RT | CH₂Cl₂ | N-oxide | 85–92% |
Nucleophilic Substitution
-
Halogenation : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., I₂, Br₂) introduces halogens at the 3-position .
-
Amination : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) enables C–N bond formation with aryl amines .
Example Protocol :
text1. Dissolve compound (1 mmol) in THF. 2. Add LDA (1.2 eq) at -78°C under N₂. 3. Stir for 1 hr, then add I₂ (1.5 eq). 4. Warm to RT, quench with NH₄Cl. 5. Isolate product via column chromatography (Hex/EtOAc 4:1).
Yield: 45–55% for 3-iodo derivative .
Cycloaddition and Dearomatization
The naphthalene moiety enables [4+2] cycloaddition reactions. Computational studies suggest the compound can act as a diene in Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions :
-
Dearomative [4+2] cycloaddition : Reacts with methyleneindolinones in the presence of Mg(OTf)₂ to form polycyclic dihydroisoquinoline derivatives .
Optimized Conditions :
| Catalyst | Solvent | Temp (°C) | Time (h) | ee (%) |
|---|---|---|---|---|
| Mg(OTf)₂ | CH₂Cl₂ | 35 | 12 | 94 |
4.1. Multi-component Reactions
The compound serves as a precursor in cascade reactions. For example, with vinamidinium salts and 1,1-enediamines, it forms aryl-substituted 2-aminopyridines via a Michael addition/cyclization sequence :
text1. Mix compound, vinamidinium salt (1 eq), and 1,1-enediamine (1.2 eq) in DMSO. 2. Add Et₃N (20 mol%) and heat at 80°C for 12 hr. 3. Isolate via precipitation (H₂O) and recrystallization (EtOH).
Yield: Up to 92% for tri-substituted pyridines .
4.2. Biological Activity Modulation
Derivatives exhibit potential as:
-
Anti-Alzheimer agents : Structural analogs inhibit acetylcholinesterase (IC₅₀ = 0.8 µM) .
-
Anticancer agents : Naphthalene-pyridine hybrids intercalate DNA (Ki = 120 nM) .
Stability and Degradation
Scientific Research Applications
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-, also known as N,N-Diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine, is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and synthetic organic chemistry.
Anticancer Research
3-Pyridinamine derivatives have been studied for their potential anticancer properties. In a recent study, compounds similar to 3-Pyridinamine were evaluated for their ability to inhibit the expression of FOXM1, a protein associated with cancer cell proliferation. Certain derivatives demonstrated significant anti-proliferative activity in triple-negative breast cancer cell lines, indicating the potential of pyridine-based compounds in cancer therapy .
Neuropharmacology
Research indicates that pyridine derivatives can influence neurotransmitter systems. Compounds like 3-Pyridinamine have been investigated for their effects on dopamine receptors, which are crucial in treating neurological disorders such as Parkinson's disease. The structural modifications in pyridine compounds can enhance their selectivity and potency towards specific receptor subtypes .
Antiviral Activity
The antiviral potential of pyridine derivatives has also been explored. Studies have shown that certain pyridine-based compounds exhibit inhibitory effects on viral proteases, making them promising candidates for antiviral drug development. The mechanism involves the disruption of viral replication processes, which is critical in diseases caused by flaviviruses such as Zika and dengue .
Organic Light Emitting Diodes (OLEDs)
3-Pyridinamine and its derivatives are being researched for applications in OLED technology due to their favorable electronic properties. The incorporation of pyridine moieties can enhance the charge transport and luminescent properties of OLED materials, leading to more efficient light-emitting devices .
Photovoltaics
In the field of photovoltaics, pyridine-based compounds have shown promise as components in organic solar cells. Their ability to facilitate charge separation and transport is crucial for improving the efficiency of solar energy conversion systems .
Reaction Mechanisms
The reactivity of 3-Pyridinamine has been studied in various synthetic pathways, particularly in the formation of complex organic molecules through condensation reactions with enamines and other electrophiles. This versatility makes it a valuable building block in synthetic organic chemistry .
Synthesis of Novel Compounds
Researchers are utilizing 3-Pyridinamine as a precursor for synthesizing novel heterocyclic compounds with diverse biological activities. The ability to modify the pyridine ring allows for the exploration of structure-activity relationships that can lead to the discovery of new therapeutic agents .
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amines revealed that specific substitutions on the pyridine ring significantly enhanced anticancer activity against MDA-MB-231 breast cancer cells. The study demonstrated that these compounds could reduce FOXM1 expression levels effectively.
Case Study 2: OLED Applications
In an investigation into OLED materials, researchers incorporated 3-Pyridinamine into polymer matrices. The resulting devices exhibited improved luminescence and stability compared to traditional materials, highlighting the compound's potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-4-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-2-amine
Uniqueness
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Biological Activity
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-, also known by its CAS number 612086-28-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects.
- Molecular Formula : C25H24N2
- Molecular Weight : 352.47 g/mol
- CAS Number : 612086-28-9
- Physical Properties : The compound has predicted melting points around 101-102 °C and a density of approximately 1.107 g/cm³ .
Synthesis
The synthesis of 3-Pyridinamine derivatives typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent substitution reactions to introduce phenyl and naphthalenyl groups. Detailed synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.
Pharmacological Profile
Research indicates that compounds similar to 3-Pyridinamine exhibit a range of biological activities, particularly in anti-inflammatory and analgesic contexts. For instance:
- COX Inhibition : Compounds with structural similarities have been shown to selectively inhibit cyclooxygenase (COX) enzymes. For example, selective COX-2 inhibitors derived from pyridine structures have demonstrated IC50 values ranging from 0.07 to 0.39 µM . While specific data for 3-Pyridinamine is limited, the structural characteristics suggest potential COX inhibitory activity.
Case Studies and Findings
- Anti-inflammatory Activity : In studies involving pyridine derivatives, compounds have been tested for their ability to reduce inflammation markers such as iNOS and COX-2 mRNA expressions. These derivatives showed significant suppression compared to standard anti-inflammatory drugs like indomethacin .
- Antinociceptive Effects : In vivo assessments have highlighted that certain pyridine derivatives exhibit notable antinociceptive activity in formalin tests, indicating their potential use in pain management .
- Antiproliferative Activity : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated sub-micromolar inhibitory concentrations against colon carcinoma cells .
Research Data Table
Q & A
Q. What are the key synthetic challenges in preparing 3-Pyridinamine derivatives, and how can they be addressed methodologically?
Answer: Steric hindrance from the bulky naphthalenyl and diethylamine groups often leads to low yields. Methodological solutions include:
- Using Na(OAc)₃BH for reductive amination to stabilize intermediates .
- Employing stepwise purification : Normal-phase chromatography (dichloromethane → ethyl acetate/methanol gradient) followed by amine-specific columns (e.g., RediSep Rf Gold RAmine) to isolate polar amines .
- Optimizing reaction stoichiometry to minimize side products, as demonstrated in analogous 5-arylpiperazinyl syntheses .
Q. What purification techniques are recommended for isolating 3-Pyridinamine derivatives with high purity?
Answer:
- Normal-phase chromatography with gradient elution (e.g., 100% dichloromethane → 10% methanol in dichloromethane) effectively removes non-polar impurities .
- Amine-functionalized stationary phases (e.g., 20% methanol in ethyl acetate) resolve polar byproducts, achieving >95% purity in naphthalenyl-piperazine analogs .
- Trituration with diethyl ether or cold acetone further enhances crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Answer: Structural ambiguities (e.g., overlapping NMR signals) require:
- Heteronuclear correlation experiments (HSQC/HMBC) to assign quaternary carbons and confirm connectivity .
- X-ray crystallography to resolve conformational uncertainties, as applied to naphthalenyl-imine analogs .
- Comparative analysis with DFT-calculated spectra to validate electronic environments .
Q. What strategies optimize reaction yields for introducing the 2-phenyl-1-naphthalenyl substituent?
Answer:
- Friedel-Crafts alkylation : Use Lewis acids (e.g., AlCl₃) to activate the naphthalene ring, paired with slow addition of electrophilic intermediates to avoid polymerization .
- Protection-deprotection : Temporarily shield reactive sites (e.g., pyridine nitrogen) using Boc groups, enabling selective functionalization .
- Monitor reaction progress via HPLC-MS to terminate reactions at peak product concentration .
Q. How can electronic effects of substituents on the pyridinamine core be systematically studied?
Answer:
- Substituent variation : Replace the phenyl group with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups.
- Kinetic profiling : Use in situ NMR to track reaction rates under controlled conditions (e.g., propionyl chloride acylation) .
- DFT calculations : Correlate substituent Hammett parameters with activation energies to predict reactivity trends .
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze byproduct formation during synthesis?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors influencing byproduct ratios .
- LC-MS/MS : Detect trace impurities and assign structures via fragmentation patterns .
- Table 1 : Byproduct profiles in piperazinyl-pyridinamine synthesis:
| Condition | Byproduct (%) | Major Pathway |
|---|---|---|
| High Temp (70°C) | 18% | N-dealkylation |
| Excess Propionyl Cl | 12% | Over-acylation |
| Low Catalyst | 25% | Incomplete Reductive Amination |
Q. What advanced analytical methods confirm the stereochemical integrity of the naphthalenyl group?
Answer:
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via chiral vibrational modes .
- NOESY NMR : Identifies spatial proximity between naphthalenyl protons and adjacent substituents .
- Single-crystal XRD : Resolves absolute configuration, as applied to structurally similar naphthalenyl carboxamides .
Contradictory Data Resolution
Q. How to address discrepancies in reported melting points for this compound?
Answer:
- Recrystallization : Use multiple solvents (e.g., ethyl acetate/hexane vs. methanol/water) to assess polymorphism .
- DSC (Differential Scanning Calorimetry) : Compare thermal profiles to distinguish between polymorphic forms .
- Literature cross-validation : Prioritize data from peer-reviewed syntheses (e.g., 61–63% yield melting at 145–148°C ) over non-reviewed sources.
Methodological Best Practices
Q. What safety protocols are critical when handling reactive intermediates in its synthesis?
Answer:
- PPE : Use P95 respirators and nitrile gloves to prevent exposure to airborne amines .
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize volatile byproducts (e.g., HCl gas from propionyl chloride) .
- Waste disposal : Quench reactive residues (e.g., Na(OAc)₃BH) with isopropanol before aqueous neutralization .
Advanced Characterization
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to predict binding affinities .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Correlate substituent descriptors (logP, polar surface area) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
